molecular formula C26H24ClN3O2 B11465209 Methyl 4-[3-(4-chlorophenyl)-6,7,8,9,10,11-hexahydrocycloocta[e]pyrazolo[1,5-a]pyrimidin-5-yl]benzoate

Methyl 4-[3-(4-chlorophenyl)-6,7,8,9,10,11-hexahydrocycloocta[e]pyrazolo[1,5-a]pyrimidin-5-yl]benzoate

Cat. No.: B11465209
M. Wt: 445.9 g/mol
InChI Key: ZAVIDBBYBBWRDE-UHFFFAOYSA-N
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Description

Methyl 4-[3-(4-chlorophenyl)-6,7,8,9,10,11-hexahydrocycloocta[e]pyrazolo[1,5-a]pyrimidin-5-yl]benzoate is a complex organic compound that belongs to the class of pyrazolopyrimidines. This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core fused with a cyclooctane ring and substituted with a chlorophenyl group and a benzoate ester. The compound has garnered interest due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[3-(4-chlorophenyl)-6,7,8,9,10,11-hexahydrocycloocta[e]pyrazolo[1,5-a]pyrimidin-5-yl]benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazolo[1,5-a]pyrimidine core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the cyclooctane ring: This can be achieved through a series of cyclization reactions, often involving Grignard reagents or other organometallic compounds.

    Substitution with the chlorophenyl group: This step typically involves electrophilic aromatic substitution reactions.

    Esterification to form the benzoate ester: This is usually done using esterification reagents such as methanol and a strong acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[3-(4-chlorophenyl)-6,7,8,9,10,11-hexahydrocycloocta[e]pyrazolo[1,5-a]pyrimidin-5-yl]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Methyl 4-[3-(4-chlorophenyl)-6,7,8,9,10,11-hexahydrocycloocta[e]pyrazolo[1,5-a]pyrimidin-5-yl]benzoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4-[3-(4-chlorophenyl)-6,7,8,9,10,11-hexahydrocycloocta[e]pyrazolo[1,5-a]pyrimidin-5-yl]benzoate involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. For example, it may inhibit the activity of kinases or other signaling proteins, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar core structure but differ in their substituents and biological activities.

    Cyclooctane derivatives: Compounds with a cyclooctane ring but different functional groups.

Uniqueness

Methyl 4-[3-(4-chlorophenyl)-6,7,8,9,10,11-hexahydrocycloocta[e]pyrazolo[1,5-a]pyrimidin-5-yl]benzoate is unique due to its specific combination of structural features, which confer distinct biological and chemical properties. Its fused ring system and specific substituents make it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C26H24ClN3O2

Molecular Weight

445.9 g/mol

IUPAC Name

methyl 4-[5-(4-chlorophenyl)-2,3,7-triazatricyclo[7.6.0.02,6]pentadeca-1(9),3,5,7-tetraen-8-yl]benzoate

InChI

InChI=1S/C26H24ClN3O2/c1-32-26(31)19-10-8-18(9-11-19)24-21-6-4-2-3-5-7-23(21)30-25(29-24)22(16-28-30)17-12-14-20(27)15-13-17/h8-16H,2-7H2,1H3

InChI Key

ZAVIDBBYBBWRDE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=NC3=C(C=NN3C4=C2CCCCCC4)C5=CC=C(C=C5)Cl

Origin of Product

United States

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